![molecular formula C20H23N5O4 B2678831 6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887671-68-3](/img/structure/B2678831.png)
6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione, commonly known as Temozolomide, is a chemotherapy drug used for the treatment of certain types of brain tumors. It is a prodrug that is converted into an active metabolite, which then damages the DNA of cancer cells, ultimately leading to their death. In recent years, Temozolomide has gained significant attention in the scientific community due to its potential in the treatment of various types of cancer.
Mechanism of Action
Temozolomide exerts its anticancer effects by alkylating the DNA of cancer cells, ultimately leading to their death. The active metabolite of Temozolomide, methyltriazenoimidazole carboxamide (MTIC), is formed in the liver and then enters the bloodstream. MTIC then enters cancer cells and forms adducts with the DNA, leading to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Temozolomide has been shown to have both biochemical and physiological effects on cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the repair of DNA damage. Additionally, Temozolomide has been shown to have antiangiogenic effects, which may contribute to its anticancer activity.
Advantages and Limitations for Lab Experiments
Temozolomide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and is readily available. Additionally, it has been extensively studied and its mechanism of action is well understood. However, Temozolomide also has some limitations, including its relatively short half-life and its potential toxicity to normal cells.
Future Directions
There are several future directions for research on Temozolomide. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Additionally, there is interest in developing combination therapies that include Temozolomide, as well as in identifying biomarkers that can predict response to treatment. Finally, there is interest in exploring the potential use of Temozolomide in the treatment of other types of cancer beyond brain tumors.
Synthesis Methods
Temozolomide is synthesized through a series of chemical reactions, starting with the reaction of 2,4-dioxo-5-methylpyrimidine with N,N-dimethylformamide dimethyl acetal. This is followed by the reaction of the resulting intermediate with 2-chloro-N-(2-ethoxyethyl)acetamide. The final step involves the reaction of the resulting intermediate with ammonia to form Temozolomide.
Scientific Research Applications
Temozolomide has been extensively studied for its potential in the treatment of various types of cancer, including brain tumors, melanoma, and glioblastoma multiforme. It has been shown to be effective in both preclinical and clinical studies, and is currently used as a standard treatment for certain types of brain tumors.
properties
IUPAC Name |
6-[2-(2-ethoxyethoxy)phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-5-28-10-11-29-15-9-7-6-8-14(15)25-13(2)12-24-16-17(21-19(24)25)22(3)20(27)23(4)18(16)26/h6-9,12H,5,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOKWJWTEUTGSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.